molecular formula C8H13N3O B13339990 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol

3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol

Cat. No.: B13339990
M. Wt: 167.21 g/mol
InChI Key: IWYZYUHYTAVCDU-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol is a pyrimidine derivative featuring a methylamino (-NHCH₃) substituent at position 2 of the pyrimidine ring and a propanol (-CH₂CH₂CH₂OH) chain at position 5. The pyrimidine core provides a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and π-π stacking interactions. The methylamino group contributes basicity and hydrogen-bond-donating capacity, while the propanol side chain enhances hydrophilicity and conformational flexibility.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-[2-(methylamino)pyrimidin-5-yl]propan-1-ol

InChI

InChI=1S/C8H13N3O/c1-9-8-10-5-7(6-11-8)3-2-4-12/h5-6,12H,2-4H2,1H3,(H,9,10,11)

InChI Key

IWYZYUHYTAVCDU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=N1)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol typically involves the reaction of 2-(methylamino)pyrimidine with propanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Catalyst: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: 2-(methylamino)pyrimidine and propanal

    Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure

    Purification: Crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids

    Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide

Major Products

    Oxidation: 3-[2-(Methylamino)pyrimidin-5-yl]propanal or 3-[2-(Methylamino)pyrimidin-5-yl]propanoic acid

    Reduction: Dihydro-3-[2-(methylamino)pyrimidin-5-yl]propan-1-ol

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways

    Receptor Modulation: Binding to receptors and altering signal transduction processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol with three analogs from literature and catalogs, focusing on structural variations, molecular properties, and inferred functional implications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound (Target) C₈H₁₂N₃O 166.2 (calculated) - Pyrimidine ring
- 2-Methylamino
- 5-Propanol
- Flexible propanol chain
- Dual nitrogen atoms in ring
- Moderate hydrophilicity
1-[4-Butylamino-6-chloro-2-(methylsulfanyl)pyrimidin-5-yl]-3-phenylprop-2-en-1-ol (a) C₁₅H₁₄Cl₂N₂O₂S 356.0 - Pyrimidine ring
- 4-Butylamino
- 6-Chloro
- 2-Methylsulfanyl
- 3-Phenylpropenol
- Bulky substituents (butyl, phenyl)
- Chloro and sulfur enhance lipophilicity
- Rigid propenol chain
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol () C₈H₁₁IN₂O 278.1 (estimated) - Pyridine ring
- 2-Amino
- 5-Iodo
- 3-Propanol
- Single nitrogen in ring
- Iodo increases molecular weight
- Reduced hydrogen-bonding capacity
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol () C₉H₈BrNO₂ 258.1 (estimated) - Pyridine ring
- 5-Bromo
- 3-Methoxy
- 2-Propargyl alcohol
- Triple bond (rigid propargyl chain)
- Methoxy as electron donor
- Bromo as electron-withdrawing

Key Differences and Implications

Pyrimidine vs. Pyridine Core
Substituent Effects
  • Methylamino vs.
  • Propanol vs. Propargyl/Propenol Chains: The flexible propanol chain in the target compound contrasts with the rigid propargyl () or conjugated propenol () groups. Flexibility may enhance adaptability in binding pockets .
Electronic Properties
  • Electron-withdrawing groups (e.g., chloro in , bromo in ) increase electrophilicity, making these compounds more reactive in substitution reactions. The target’s methylamino group, a weak electron donor, may stabilize the ring against electrophilic attack .

Biological Activity

3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial efficacy. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula for this compound is C₉H₁₂N₄O. The compound features a pyrimidine ring substituted with a methylamino group and a propanol side chain, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The methylamino group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. A study highlighted that derivatives of pyrimidine showed potent activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative demonstrated an IC50 value of 0.03 µM against A549 cells, indicating strong cytotoxicity .

Table 1: Anticancer Efficacy of Pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Activity
16MCF-70.09High
16A5490.03Very High
25HCT116<100Moderate

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrimidine ring and the propanol side chain significantly influence the biological activity of the compounds. For instance, changes in substitution patterns on the pyrimidine ring can enhance selectivity for specific targets or improve solubility, thus affecting bioavailability and potency.

Figure 1: Summary of SAR Findings
SAR Findings (Placeholder for actual data visualization)

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • Case Study A : In a study involving lung cancer xenografts, treatment with a related compound resulted in a significant reduction in tumor size compared to controls.
  • Case Study B : An evaluation of antimicrobial efficacy showed that the compound effectively inhibited bacterial growth in infected animal models.

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